Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[321]octane-3-carboxylate is a complex organic compound with a bicyclic structure
Mechanism of Action
Target of Action
Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is primarily used in the preparation of substituted pyrrolo [2,3-b]pyridines . These compounds are known for their role in suppressing toxic endoplasmic reticulum stress .
Mode of Action
The exact mode of action of Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[32It is known that the compound is used in the synthesis of substituted pyrrolo [2,3-b]pyridines , which suggests that it may interact with its targets to form these compounds.
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[32Given its role in the synthesis of substituted pyrrolo [2,3-b]pyridines , it can be inferred that it may influence the pathways related to endoplasmic reticulum stress.
Result of Action
The molecular and cellular effects of Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[32Given its role in the synthesis of substituted pyrrolo [2,3-b]pyridines , it can be inferred that it may have a role in suppressing toxic endoplasmic reticulum stress.
Preparation Methods
The synthesis of tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions typically involve an inert atmosphere and controlled temperature to ensure the desired product’s formation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Comparison with Similar Compounds
Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other bicyclic compounds such as:
Tropinone: A bicyclic ketone used as a precursor in the synthesis of atropine and other alkaloids.
Nortropinone: Similar in structure but with different substituents, used in various synthetic applications.
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic framework but differ in functional groups and applications.
Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[32
Biological Activity
Tert-butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate, with the CAS number 2387596-44-1, is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H25NO4 and features a bicyclic structure that contributes to its unique biological properties. The IUPAC name for this compound is tert-butyl (1R,5S)-8-(2-methoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate, indicating its complex stereochemistry which may influence its interactions at the molecular level.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis, leading to increased susceptibility of bacteria to other antimicrobial agents.
Anti-inflammatory Properties
Research has suggested that azabicyclic compounds can inhibit certain enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). By inhibiting NAAA, these compounds can enhance the levels of palmitoylethanolamide (PEA), a naturally occurring anti-inflammatory molecule, thus potentially providing therapeutic benefits in inflammatory diseases .
Study on Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study was conducted to evaluate the biological efficacy of various azabicyclic compounds, including derivatives of this compound. The study found that modifications at specific sites on the bicyclic structure significantly influenced both potency and selectivity against target enzymes involved in inflammation and infection .
Compound | IC50 (µM) | Target Enzyme | Notes |
---|---|---|---|
Compound A | 0.042 | NAAA | High selectivity |
Compound B | 0.050 | FAAH | Moderate activity |
Compound C | 0.100 | Ceramidase | Low activity |
In Vivo Efficacy
In vivo studies demonstrated that certain derivatives exhibited promising results in reducing inflammation in animal models. For instance, one derivative showed a significant reduction in inflammatory markers when administered at a dosage of 10 mg/kg body weight . These findings suggest potential for further development into therapeutic agents.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By binding to key enzymes involved in inflammatory processes or bacterial metabolism.
- Modulation of Signaling Pathways : Influencing pathways related to pain and inflammation by altering the levels of endogenous signaling molecules like PEA.
- Antimicrobial Action : Disrupting bacterial cell integrity or function through direct interaction with cell wall components or essential metabolic pathways.
Properties
IUPAC Name |
tert-butyl 8-(2-methoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-8-10-5-6-11(9-16)12(10)7-13(17)19-4/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBGUJHTYVNQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.